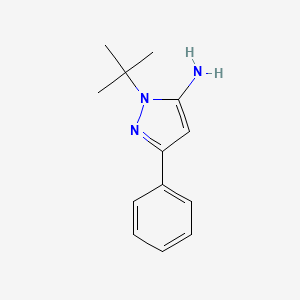
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.98441 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
CAS-Nummer |
1955541-49-7 |
Molekularformel |
C10H10BrNO3 |
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
Isomerische SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Kanonische SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


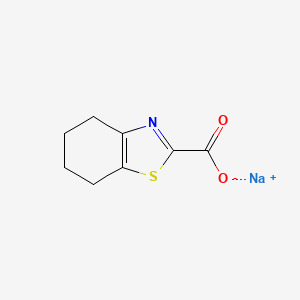
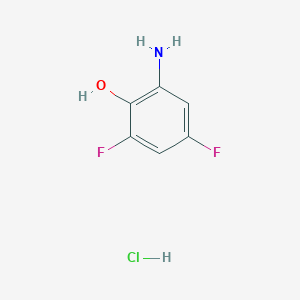

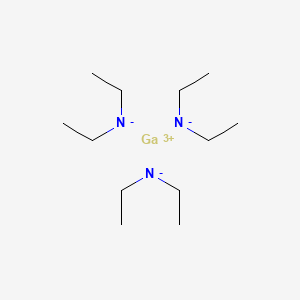
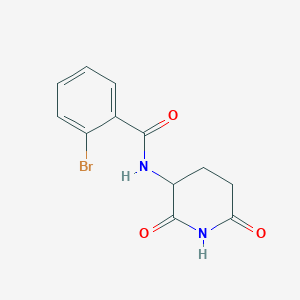
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
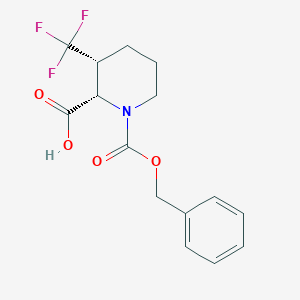
![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)
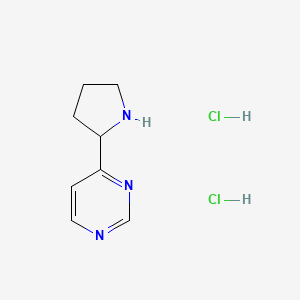

![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)
![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)
